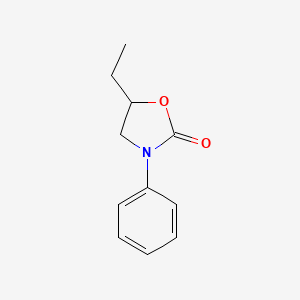![molecular formula C42H33OP B14073537 (S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone and a dihydrobenzofuran moiety, making it a valuable tool in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.
Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Coordination: It acts as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in drug development due to its ability to form stable complexes with metals.
Medicine: Explored for its role in the synthesis of pharmaceuticals, especially those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for enantioselective transformations, making it a valuable tool in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-BINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but without the dihydrobenzofuran moiety.
DIPAMP: A chiral phosphine ligand used in asymmetric hydrogenation.
Uniqueness
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the dihydrobenzofuran group, which imparts additional steric and electronic properties, enhancing its performance in certain catalytic reactions compared to other similar ligands.
Eigenschaften
Molekularformel |
C42H33OP |
|---|---|
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
[1-[2-[2-(2,3-dihydro-1-benzofuran-4-yl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C42H33OP/c1-3-15-34(16-4-1)44(35-17-5-2-6-18-35)40-27-26-32-13-8-10-20-38(32)42(40)41-33(25-23-31-12-7-9-19-37(31)41)24-22-30-14-11-21-39-36(30)28-29-43-39/h1-21,23,25-27H,22,24,28-29H2 |
InChI-Schlüssel |
ZHYVLBUFTGJRBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC(=C21)CCC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
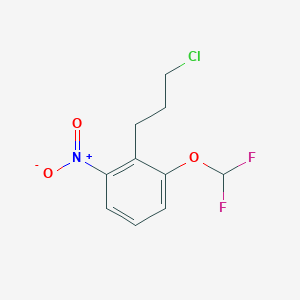
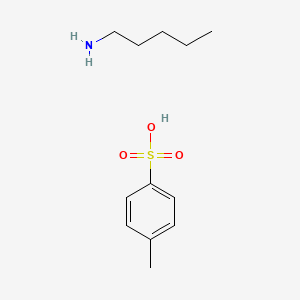
![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
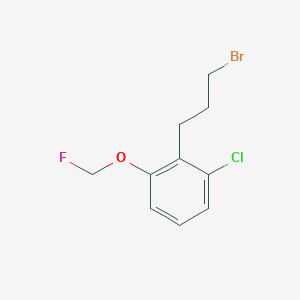
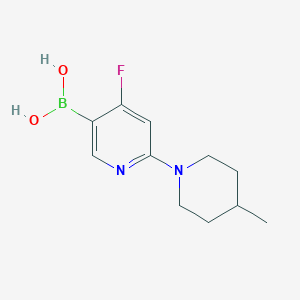




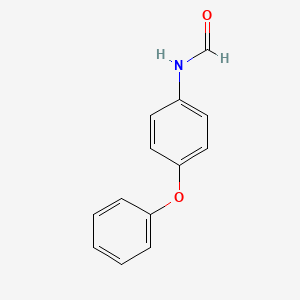
![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
